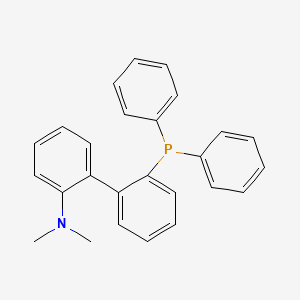

2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-diphenylphosphanylphenyl)-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24NP/c1-27(2)25-19-11-9-17-23(25)24-18-10-12-20-26(24)28(21-13-5-3-6-14-21)22-15-7-4-8-16-22/h3-20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFXUYLYPITYGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370588 | |

| Record name | 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

240417-00-9 | |

| Record name | 2-(Diphenylphosphino)-2′-(N,N-dimethylamino)biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=240417-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl

Introduction: The Strategic Design of a Privileged Ligand

In the landscape of modern catalysis, the development of highly efficient and versatile ligands is paramount for advancing chemical synthesis. Among the pantheon of "Buchwald-type" biaryl phosphine ligands, this compound, often referred to as PhDavePhos, stands out as a particularly effective ancillary ligand for a variety of transition metal-catalyzed cross-coupling reactions.[1][2] Its architecture, featuring a sterically demanding diphenylphosphino group and an electron-donating N,N-dimethylamino moiety on a conformationally flexible biphenyl scaffold, is key to its utility.

This guide, intended for researchers and professionals in synthetic chemistry and drug development, provides a detailed exploration of the synthesis and characterization of this important ligand. We will delve into the mechanistic rationale behind the synthetic steps, offer detailed experimental protocols, and present a comprehensive overview of the analytical techniques required to verify its identity and purity.

Synthesis: A Multi-Step Approach to a High-Performance Ligand

The construction of this compound is a multi-step process that requires careful control of reaction conditions, particularly the exclusion of air and moisture. The general strategy involves the initial formation of a functionalized biphenyl core, followed by the introduction of the critical diphenylphosphino group. Several routes have been reported, with a common and reliable pathway proceeding through a 2-amino-2'-bromobiphenyl intermediate.[1]

Synthetic Workflow Overview

The synthesis can be logically divided into three primary stages: formation of the N,N-dimethylamino-bromobiphenyl core, lithiation, and subsequent phosphination.

Caption: Synthetic pathway for this compound.

Part 1: Synthesis of 2-(N,N-Dimethylamino)-2'-bromobiphenyl (Intermediate)

The initial step focuses on creating the biphenyl backbone with the necessary functionalities for the subsequent phosphination. This is achieved via an N-arylation reaction, a process conceptually similar to the Ullmann condensation or Goldberg reaction, which forms a C-N bond.[3][4]

Causality and Experimental Insight: The choice of a strong base like potassium carbonate is crucial to deprotonate the starting amine, generating the nucleophile. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, as it effectively solvates the potassium cation without interfering with the nucleophilic attack. An excess of the methylating agent (iodomethane) is used to ensure complete conversion to the tertiary amine. The reaction is typically heated to overcome the activation energy for the nucleophilic aromatic substitution.

Detailed Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen inlet, add 2-amino-2'-bromobiphenyl (1.0 eq), potassium carbonate (3.0 eq), and anhydrous dimethylformamide (DMF).

-

Reagent Addition: Under a positive pressure of nitrogen, add iodomethane (3.0 eq) dropwise via syringe.

-

Reaction: Heat the mixture to 80-90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 2-(N,N-dimethylamino)-2'-bromobiphenyl as a solid.

Part 2: Lithiation and Phosphination to Yield the Final Product

This final stage is the most critical and moisture-sensitive part of the synthesis. It involves a halogen-metal exchange to create a highly reactive aryllithium species, which is then trapped by an electrophilic phosphorus source.

Causality and Experimental Insight: The use of n-butyllithium (n-BuLi) at low temperatures (-78 °C) is a standard method for generating organolithium reagents from aryl bromides. The low temperature is essential to prevent side reactions, such as the decomposition of the organolithium intermediate. Anhydrous tetrahydrofuran (THF) is the solvent of choice due to its ability to solvate the organolithium species and its low freezing point. Chlorodiphenylphosphine is a highly effective electrophile for introducing the desired phosphino group. The entire procedure must be conducted under a strictly inert atmosphere (argon or nitrogen) as organolithium reagents and the final phosphine product are highly reactive towards oxygen and water.[2] The phosphine is an air-sensitive compound and should be handled and stored accordingly under an inert gas.[1]

Detailed Experimental Protocol:

-

Reaction Setup: Transfer the synthesized 2-(N,N-dimethylamino)-2'-bromobiphenyl (1.0 eq) to a flame-dried Schlenk flask. Evacuate and backfill the flask with argon three times.[2]

-

Dissolution: Add anhydrous THF via syringe under a positive argon atmosphere and cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add a solution of n-butyllithium (1.1 eq, typically 1.6 M in hexanes) dropwise to the stirred solution. Maintain the temperature at -78 °C. Stir the resulting mixture for 1 hour at this temperature.

-

Phosphination: Add chlorodiphenylphosphine (1.1 eq) dropwise to the aryllithium solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 18 hours.[2]

-

Quenching and Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with dichloromethane or ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.[2] The crude product can be purified by preparative thin layer chromatography or recrystallization from a suitable solvent system (e.g., benzene/acetone) to afford this compound as a white to yellow crystalline powder.[1][2]

Characterization: Verifying the Molecular Identity

Rigorous characterization is essential to confirm the successful synthesis and purity of the ligand. A combination of spectroscopic and physical methods is employed.

Molecular Structure

Caption: Structure of this compound.

Data Presentation: Physical and Spectroscopic Properties

The following table summarizes the key characterization data for the title compound.

| Property | Value / Description | Reference |

| Molecular Formula | C₂₆H₂₄NP | [5] |

| Molecular Weight | 381.45 g/mol | [5] |

| Appearance | White to yellow powder/crystals | [1][2] |

| Melting Point | 124–128 °C | [1][2] |

| ¹H NMR (CDCl₃) | δ ~7.0-7.8 (m, Ar-H), ~2.6 (s, 6H, NMe₂) | [6] |

| ¹³C NMR (CD₂Cl₂) | δ ~151.4 (C-N), ~43.5 (NMe₂), aromatic signals | [6] |

| ³¹P NMR (CDCl₃) | Characteristic singlet in the phosphine region | [6] |

| Solubility | Insoluble in water; soluble in many organic solvents | [2] |

Expert Interpretation of Spectroscopic Data:

-

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by a complex multiplet in the aromatic region (approximately 7.0-7.8 ppm) corresponding to the protons of the biphenyl and phenyl rings. A key diagnostic signal is a sharp singlet observed around 2.6 ppm, which integrates to six protons and is indicative of the two equivalent methyl groups of the N,N-dimethylamino moiety.

-

¹³C NMR Spectroscopy: The carbon spectrum will show a multitude of signals in the aromatic region. The carbons of the dimethylamino group typically appear around 43.5 ppm, while the carbon atom directly attached to the nitrogen (C-N) is found further downfield, around 151.4 ppm.[6]

-

³¹P NMR Spectroscopy: This is perhaps the most definitive technique for characterizing phosphine ligands. The ³¹P NMR spectrum of this compound will exhibit a single sharp resonance. The precise chemical shift can vary depending on the solvent and concentration but is expected in the typical range for triarylphosphines. For example, a reaction mixture in CD₂Cl₂ showed a signal for the product phosphine.[6]

-

Mass Spectrometry: Electrospray ionization (ESI) or other soft ionization techniques will show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 382.17.[7]

Conclusion

The synthesis and characterization of this compound represent a well-established yet precise undertaking in synthetic organic chemistry. Its successful preparation hinges on the careful execution of moisture-sensitive steps, particularly the organometallic phosphination stage. The ligand's robust performance in facilitating challenging cross-coupling reactions is a direct consequence of its unique electronic and steric properties, which are deliberately installed through this synthetic sequence.[8][9] The detailed protocols and characterization data provided in this guide offer a comprehensive framework for researchers to confidently synthesize and validate this valuable catalytic tool.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 240417-00-9 [chemicalbook.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. PubChemLite - 2-(diphenylphosphino)-2'-(n,n-dimethylamino)biphenyl (C26H24NP) [pubchemlite.lcsb.uni.lu]

- 8. nbinno.com [nbinno.com]

- 9. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl (PhDavePhos)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Pivotal Role of Ligand Design in Modern Catalysis

In the landscape of modern synthetic chemistry, the development of sophisticated ligands has been a driving force behind the remarkable advancements in transition-metal catalysis. These molecular architects, coordinating to a central metal atom, meticulously orchestrate the reactivity and selectivity of catalytic transformations. Among the pantheon of privileged ligands, the Buchwald-type biaryl phosphines have emerged as a cornerstone, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide delves into the core physical and chemical properties of a prominent member of this class: 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl, commonly known as PhDavePhos. Through a detailed exploration of its structure, properties, and applications, we aim to provide researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively harness the catalytic prowess of this versatile ligand.

Molecular Architecture and Physicochemical Properties

This compound is a biaryl monophosphine ligand characterized by a diphenylphosphino group and an N,N-dimethylamino group situated on adjacent phenyl rings of a biphenyl scaffold. This unique arrangement of a bulky, electron-rich phosphine donor and a coordinating amino group is central to its exceptional performance in catalysis.

Physical Properties at a Glance

| Property | Value | References |

| CAS Number | 240417-00-9 | [1][2] |

| Molecular Formula | C₂₆H₂₄NP | [2] |

| Molecular Weight | 381.45 g/mol | [2] |

| Appearance | White to yellow crystalline powder | [1][3] |

| Melting Point | 122-128 °C | [4][5] |

| Solubility | Generally soluble in organic solvents such as THF, toluene, and dichloromethane. Insoluble in water. | [1][6] |

| Storage | Air-sensitive; should be stored under an inert atmosphere in a cool, dry place. | [7] |

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

The structural integrity and purity of PhDavePhos are typically confirmed through a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons of the biphenyl and phenyl rings, as well as a singlet corresponding to the methyl protons of the N,N-dimethylamino group.

-

¹³C NMR: The carbon spectrum reveals the distinct carbon environments within the molecule. Key signals include those for the aromatic carbons and the methyl carbons of the dimethylamino group. For instance, in CD₂Cl₂, characteristic peaks appear around 151.4 ppm for the carbon attached to the nitrogen and 43.5 ppm for the methyl carbons.[8]

-

³¹P NMR: The phosphorus-31 NMR spectrum is a crucial tool for characterizing phosphine ligands. For PhDavePhos, a single sharp resonance is typically observed, with a chemical shift that can be influenced by the solvent and any coordination to a metal center. In CD₂Cl₂, the free ligand exhibits a signal around -51.9 ppm (as its difluorophosphorane derivative).[8]

-

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands corresponding to the various functional groups present in the molecule. Key vibrations include C-H stretching from the aromatic rings and methyl groups, C=C stretching of the aromatic rings, and C-N stretching of the dimethylamino group.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural confirmation, often involving the loss of phenyl or dimethylamino groups.[9][10][11]

The Chemical Heart: Reactivity and Catalytic Prowess

The efficacy of PhDavePhos as a ligand stems from a synergistic combination of steric and electronic properties. The bulky diphenylphosphino group creates a sterically demanding environment around the metal center, which promotes the formation of highly reactive, monoligated palladium(0) species, a key intermediate in many cross-coupling reactions.[12] Concurrently, the electron-donating nature of the phosphine and the dimethylamino group increases the electron density on the palladium center, facilitating the crucial oxidative addition step of the catalytic cycle.[13]

A Workhorse in Palladium-Catalyzed Cross-Coupling Reactions

PhDavePhos has proven to be a highly effective ligand in a variety of palladium-catalyzed cross-coupling reactions, which are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds.

-

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides or triflates and primary or secondary amines. The use of PhDavePhos allows for the coupling of a wide range of substrates, including sterically hindered aryl bromides, under relatively mild conditions.[3][14][15][16]

Experimental Workflow: Buchwald-Hartwig Amination

Caption: General workflow for a Buchwald-Hartwig amination reaction.

-

Suzuki-Miyaura Coupling: This reaction facilitates the formation of C-C bonds between organoboron compounds and organic halides or triflates. PhDavePhos-ligated palladium catalysts exhibit high activity in Suzuki-Miyaura couplings, enabling the synthesis of biaryls and other conjugated systems.[1]

The Catalytic Cycle in Action: A Mechanistic Glimpse

The catalytic cycle for these cross-coupling reactions, facilitated by a palladium-PhDavePhos complex, generally proceeds through three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

References

- 1. srdata.nist.gov [srdata.nist.gov]

- 2. rsc.org [rsc.org]

- 3. This compound | 240417-00-9 [chemicalbook.com]

- 4. 240417-00-9 | this compound, 98% | PhDavePhos [aspirasci.com]

- 5. This compound | 240417-00-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 6. dalalinstitute.com [dalalinstitute.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 16. jk-sci.com [jk-sci.com]

Discovery and history of 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl

An In-Depth Technical Guide to 2-(Diphenylphosphino)-2'-(N,N-dimethylamino)biphenyl (PhDavePhos)

A Privileged Ligand in Modern Catalysis

Abstract: This technical guide provides a comprehensive overview of 2-(Diphenylphosphino)-2'-(N,N-dimethylamino)biphenyl, a prominent member of the Buchwald family of biaryl phosphine ligands. Known colloquially as PhDavePhos, this ligand has become indispensable in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-nitrogen and carbon-carbon bonds with high efficiency and broad substrate scope. This document delves into the historical context of its discovery, its rational design, detailed synthetic protocols, and its mechanistic role in catalysis. It is intended for researchers, chemists, and drug development professionals who utilize or seek to understand the application of advanced catalytic systems.

Introduction: The Dawn of Electron-Rich, Bulky Ligands

The development of palladium-catalyzed cross-coupling reactions has revolutionized synthetic chemistry, offering powerful tools for constructing complex molecular architectures. The success of these transformations, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, is critically dependent on the nature of the ancillary ligand bound to the palladium center.[1][2] In the late 1990s, the laboratory of Stephen L. Buchwald pioneered a new class of electron-rich, sterically hindered biaryl phosphine ligands that dramatically expanded the scope and utility of these reactions.[3][4] These ligands were designed to address key challenges in catalysis, namely promoting the difficult reductive elimination step and facilitating the activation of unreactive substrates like aryl chlorides.

2-(Diphenylphosphino)-2'-(N,N-dimethylamino)biphenyl emerged from this research program as a highly effective and versatile ligand. Its structure features a biphenyl backbone which creates a bulky steric profile, a diphenylphosphino group which provides the key coordinating atom for the metal, and a strategically placed N,N-dimethylamino group. This tertiary amine is not merely a passive substituent; it plays a crucial, dynamic role in the catalytic cycle, a feature that will be explored in detail.

Genesis and Discovery

The development of 2-(Diphenylphosphino)-2'-(N,N-dimethylamino)biphenyl and its analogues was a direct result of a systematic, hypothesis-driven approach to ligand design. Researchers sought to create ligands that could stabilize the catalytically active monoligated palladium(0) species, L1Pd(0), which is crucial for efficient oxidative addition, especially with less reactive electrophiles.[1]

The core design principles embodied in this ligand are:

-

Steric Bulk: The ortho-substituted biaryl backbone provides significant steric hindrance around the phosphorus atom. This bulk favors the formation of a 1:1 ligand-to-palladium complex, preventing the formation of inactive bis-ligated species and promoting the crucial reductive elimination step.

-

Electron-Richness: The phosphine group is highly electron-donating, which increases the electron density on the palladium center. This, in turn, facilitates the oxidative addition of the aryl halide to the Pd(0) complex, often the rate-limiting step of the catalytic cycle.

-

Hemilability: The N,N-dimethylamino group is positioned to act as a hemilabile coordinating group. It can coordinate to the palladium center at certain stages of the catalytic cycle to provide stability, yet dissociate with a low energetic penalty to open a coordination site for incoming substrates.[5] This "on-off" coordination is a key factor in the ligand's high activity.

While the dicyclohexylphosphino variant, known as DavePhos, was also developed, the diphenylphosphino version (PhDavePhos) offers a different electronic and steric profile, proving advantageous for specific applications.

Synthesis and Characterization

The synthesis of 2-(Diphenylphosphino)-2'-(N,N-dimethylamino)biphenyl can be achieved through several routes. An early and effective method involves a multi-step sequence starting from 2-bromoaniline.[5] More optimized, one-pot procedures have also been developed.[5] Below is a representative protocol based on the lithiation of a biphenyl precursor followed by quenching with an electrophilic phosphorus source.

Experimental Protocol: Synthesis of 2-(Diphenylphosphino)-2'-(N,N-dimethylamino)biphenyl

Disclaimer: This protocol is for informational purposes only and should be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.

Step 1: Synthesis of 2-bromo-2'-(N,N-dimethylamino)biphenyl

-

This intermediate is typically prepared via a Suzuki-Miyaura coupling between 1-bromo-2-iodobenzene and 2-(N,N-dimethylamino)phenylboronic acid.

Step 2: Lithiation and Phosphinylation

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-2'-(N,N-dimethylamino)biphenyl (1.0 eq).

-

Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.1 M solution).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, typically 1.6 M in hexanes) dropwise via syringe. The solution may change color, indicating lithiation. Stir at -78 °C for 1 hour.

-

In a separate flask, dissolve chlorodiphenylphosphine (1.2 eq) in anhydrous THF.

-

Slowly add the solution of chlorodiphenylphosphine to the lithiated biphenyl solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16-18 hours).[6]

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the title compound as a white to off-white solid.[6]

Characterization Data

| Property | Value |

| Molecular Formula | C₂₆H₂₄NP |

| Molecular Weight | 381.45 g/mol [7] |

| Appearance | White to yellow powder or crystals[6][8] |

| Melting Point | 122-126 °C[8] |

| CAS Number | 240417-00-9[7] |

Applications in Palladium-Catalyzed Cross-Coupling

2-(Diphenylphosphino)-2'-(N,N-dimethylamino)biphenyl is a highly versatile ligand for a range of palladium-catalyzed reactions. Its primary application lies in Buchwald-Hartwig amination, but it has also been successfully employed in Suzuki-Miyaura couplings and other C-C bond-forming reactions.[6][8]

Buchwald-Hartwig Amination

This ligand is particularly effective for the coupling of aryl bromides and chlorides with a wide variety of amines, including primary and secondary amines, anilines, and heterocycles.[5] The catalyst system it forms is robust enough to handle sterically hindered substrates.

Representative Protocol: Pd-Catalyzed Amination of an Aryl Bromide

-

To an oven-dried vial or Schlenk tube, add Pd₂(dba)₃ (1.0 mol %), 2-(Diphenylphosphino)-2'-(N,N-dimethylamino)biphenyl (2.5 mol %), and sodium tert-butoxide (1.4 eq).

-

Seal the vessel with a septum and purge with argon.

-

Add the aryl bromide (1.0 eq) and the amine (1.2 eq).

-

Add anhydrous toluene or dioxane as the solvent via syringe.

-

Place the reaction vessel in a preheated oil bath at 80-110 °C and stir for the required time (typically 4-24 hours), monitoring by TLC or GC/MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

Performance Data in Catalysis

The following table summarizes representative performance data for this ligand in cross-coupling reactions, compiled from various sources.

| Electrophile | Nucleophile | Pd Source (mol%) | Ligand (mol%) | Base | Temp (°C) | Yield (%) |

| 4-Bromotoluene | Morpholine | Pd(OAc)₂ (1) | 2.5 | NaOtBu | 100 | >98 |

| 4-Chlorotoluene | Aniline | Pd₂(dba)₃ (1) | 3.0 | K₃PO₄ | 110 | 95 |

| 1-Bromo-4-(trifluoromethyl)benzene | N-Methylaniline | Pd(OAc)₂ (0.5) | 1.5 | Cs₂CO₃ | 80 | 97 |

| 2-Bromopyridine | Piperidine | Pd₂(dba)₃ (1.5) | 3.5 | NaOtBu | 100 | 92 |

Note: Conditions and yields are illustrative and may vary based on the specific literature report.

Mechanistic Insights: The Role of the Hemilabile Amino Group

The high efficacy of 2-(Diphenylphosphino)-2'-(N,N-dimethylamino)biphenyl is intrinsically linked to the functionality of its dimethylamino group. This group imparts a hemilabile character to the ligand, allowing it to adapt its coordination mode during the catalytic cycle.

Caption: Catalytic cycle for Buchwald-Hartwig amination highlighting the ligand's role.

-

Oxidative Addition: The active L-Pd(0) catalyst reacts with the aryl halide (Ar-X). At this stage, the bulky biaryl framework promotes the formation of the monoligated species necessary for the reaction to proceed.

-

Stabilization of Pd(II): After oxidative addition, a Pd(II) intermediate, [L-Pd(II)(Ar)(X)], is formed. This species can be electron-deficient. The N,N-dimethylamino group can coordinate to the palladium center, forming a more stable five-membered palladacycle. This intramolecular coordination stabilizes the complex.

-

Amine Coordination: For the reaction to proceed, the incoming amine (HNR₂) must coordinate to the palladium. The Pd-N(dimethylamino) bond is sufficiently weak (hemilabile) to be easily displaced by the substrate amine.[5]

-

Reductive Elimination: Following deprotonation of the coordinated amine by the base, the resulting amido complex undergoes reductive elimination to form the desired C-N bond and regenerate the L-Pd(0) catalyst. The steric bulk of the ligand is critical for promoting this final, product-forming step.

This ability to dynamically coordinate and de-coordinate provides a low-energy pathway through the catalytic cycle, avoiding potential catalyst decomposition pathways and increasing overall efficiency.

Conclusion and Future Outlook

2-(Diphenylphosphino)-2'-(N,N-dimethylamino)biphenyl represents a landmark achievement in the rational design of ligands for cross-coupling catalysis. Its combination of steric bulk, electron-richness, and a unique hemilabile coordinating group provides a highly active and versatile catalytic system. It has found widespread use in academic and industrial settings, particularly for the synthesis of pharmaceuticals and fine chemicals where the construction of C-N bonds is paramount.[9]

The principles learned from the development of this and other Buchwald-type ligands continue to inform the design of new catalytic systems.[2] Future research will likely focus on developing even more active catalysts that can operate at lower loadings and milder conditions, as well as expanding the scope of these reactions to even more challenging and diverse substrates. The legacy of 2-(Diphenylphosphino)-2'-(N,N-dimethylamino)biphenyl is not just in the countless reactions it has enabled, but in the fundamental understanding of ligand design it has provided to the scientific community.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stephen L. Buchwald - Google Scholar [scholar.google.com]

- 4. Research – The Buchwald Research Group [chemistry-buchwald.mit.edu]

- 5. researchgate.net [researchgate.net]

- 6. 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl | 240417-00-9 [chemicalbook.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. 97%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 9. nbinno.com [nbinno.com]

Spectroscopic data (NMR, IR, MS) of 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl (Ph-DavePhos)

Authored by: A Senior Application Scientist

Introduction: Beyond the Structure – Understanding a Catalyst's Identity

This compound, commonly known in the catalysis community as Ph-DavePhos, is a member of the Buchwald-type biaryl phosphine ligands.[1][2] These ligands are cornerstones in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions, where they facilitate the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[3][4] The performance of a catalyst system employing Ph-DavePhos is intrinsically linked to the ligand's purity, structural integrity, and stability.

This guide provides an in-depth exploration of the essential spectroscopic techniques used to verify the identity and quality of Ph-DavePhos. As researchers, scientists, and drug development professionals, rigorous analytical characterization is not merely a procedural step but a foundational pillar of trustworthy and reproducible science. We will move beyond simply listing data points to explain the causality behind experimental choices and the logic of spectral interpretation, ensuring that every protocol is a self-validating system. The compound is a white powder with a melting point of 124–126 °C and is known to be air-sensitive, necessitating careful handling under an inert atmosphere.[1]

Section 1: Molecular Structure and Key Analytical Moieties

Understanding the spectroscopic data begins with a clear picture of the molecule's architecture. Ph-DavePhos features a biphenyl backbone with two distinct functional groups at the 2 and 2' positions: a diphenylphosphino group and an N,N-dimethylamino group. This atropisomeric structure gives it unique steric and electronic properties crucial for its catalytic activity.

Figure 1: Molecular Structure of Ph-DavePhos.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of Ph-DavePhos in solution. The combination of ¹H, ¹³C, and ³¹P NMR provides a complete and unambiguous fingerprint of the molecule.

Expertise in Practice: Why NMR is Critical

For a phosphine ligand, NMR is not just for structural confirmation.

-

³¹P NMR is exceptionally sensitive to the electronic environment of the phosphorus atom. A single, sharp peak confirms the presence of a single phosphine species and its oxidation state. The chemical shift provides insight into the ligand's electron-donating ability. Upon coordination to a metal center like palladium, this peak will shift significantly, making ³¹P NMR an invaluable tool for studying catalytic mechanisms in situ.[5]

-

¹H and ¹³C NMR confirm the integrity of the organic scaffold. The distinct signals for the N-methyl groups and the complex aromatic region verify that the biphenyl and phenyl groups are intact. Any degradation, such as P-oxidation or side reactions, would be immediately apparent as new, unexpected peaks.

Experimental Protocol: NMR Analysis

Causality Behind the Protocol: Ph-DavePhos is air-sensitive, meaning the phosphine can be oxidized to phosphine oxide.[1] Therefore, all sample preparation must be conducted under an inert atmosphere (e.g., in a glovebox) using deuterated solvents that have been degassed to remove dissolved oxygen.

-

Sample Preparation (Inert Atmosphere):

-

Weigh approximately 10-15 mg of Ph-DavePhos directly into an NMR tube.

-

Using a gas-tight syringe, add ~0.7 mL of a suitable deuterated solvent (e.g., CD₂Cl₂, THF-d₈, C₆D₆).[6]

-

Cap the NMR tube securely before removing it from the inert atmosphere.

-

-

Instrumental Parameters (Example: 400 MHz Spectrometer):

-

¹H NMR: Acquire at least 16 scans. Set the spectral width to cover a range of -2 to 12 ppm.

-

¹³C{¹H} NMR: Acquire several thousand scans (overnight acquisition is common) due to the low natural abundance of ¹³C. Use proton decoupling to simplify the spectrum to singlets. Spectral width: 0 to 160 ppm.

-

³¹P NMR: Proton decoupling is typically used. A spectral width of -60 to 60 ppm is usually sufficient. The exact chemical shift should be referenced against an external standard (e.g., 85% H₃PO₄).

-

Figure 2: General Workflow for NMR Spectroscopic Analysis.

Data Summary and Interpretation

The following table summarizes the expected NMR data based on published results.[6]

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Assignment |

| ¹H NMR | CD₂Cl₂ | 7.45 – 6.58 | Multiplets, Aromatic Protons (Ar-H) |

| 2.35 | Singlet, N-Methyl Protons (NMe₂) | ||

| ¹³C{¹H} NMR | CD₂Cl₂ | 151.4 - 118.1 | Aromatic Carbons (Ar-C) |

| 43.5 | N-Methyl Carbons (NMe₂) | ||

| ³¹P NMR | MeCN | ~ -15.0 | Singlet, PPh₂ |

Discussion of Spectra:

-

¹H NMR: The aromatic region (typically ~6.6-7.5 ppm) will appear as a series of complex, overlapping multiplets due to the protons on the four different phenyl rings. The most diagnostic peak is the sharp singlet around 2.35 ppm, which integrates to 6 protons and corresponds to the two equivalent methyl groups of the N,N-dimethylamino moiety.[6]

-

¹³C NMR: The proton-decoupled spectrum shows a series of sharp signals in the aromatic region (118-152 ppm). The N-methyl carbons appear as a distinct singlet at approximately 43.5 ppm.[6] The presence of the correct number of aromatic signals confirms the integrity of the biphenyl and diphenylphosphine framework.

-

³¹P NMR: A pure, unoxidized sample of Ph-DavePhos should exhibit a single sharp peak in the ³¹P NMR spectrum around -15 ppm.[6] The presence of a second peak around +30 to +40 ppm would indicate the formation of the corresponding phosphine oxide, signaling sample degradation.

Section 3: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expertise in Practice: A Quick Quality Check

While NMR provides detailed structural information, IR spectroscopy offers a fast and cost-effective method for a preliminary quality check. It can quickly confirm the presence of the key aromatic and alkyl moieties and, importantly, can be used to detect the presence of P=O bonds (from oxidation) which have a very strong and characteristic absorption.

Experimental Protocol: Attenuated Total Reflectance (ATR)

Causality Behind the Protocol: The ATR technique is ideal for solid samples like Ph-DavePhos. It requires minimal sample preparation and avoids the complexities of making KBr pellets, which can be affected by atmospheric moisture.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened cloth (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the Ph-DavePhos powder (a few milligrams is sufficient) directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

Data Summary and Interpretation

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 3000 - 2850 | C-H Stretch | Methyl (N-CH₃) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring Skeletal Vibrations |

| ~1350 | C-N Stretch | Aryl-N bond |

| 1200 - 1000 | C-H In-plane Bending | Aromatic C-H |

| ~1175 | P=O Stretch | Diagnostic for Phosphine Oxide Impurity |

| 850 - 675 | C-H Out-of-plane Bending | Aromatic C-H |

Discussion of Spectrum: The IR spectrum should be dominated by peaks corresponding to the aromatic rings (C-H and C=C stretches). The presence of C-H stretching from the methyl groups confirms the N,N-dimethylamino moiety. The most critical region to inspect for quality control is around 1150-1200 cm⁻¹. A strong, sharp absorption band in this area is indicative of a P=O bond, signaling that the ligand has been oxidized.

Section 4: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For Ph-DavePhos, its primary role is to confirm the molecular weight, thus verifying the elemental composition.

Expertise in Practice: The Final Confirmation

MS provides the definitive confirmation of the compound's identity by measuring its molecular weight with high precision. Techniques like Electrospray Ionization (ESI) are gentle and ideal for generating the protonated molecular ion [M+H]⁺ without significant fragmentation, providing a clear and unambiguous result.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of Ph-DavePhos (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Instrument Setup: Use an ESI source in positive ion mode.

-

Data Acquisition: Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min). Acquire the spectrum over a mass range that includes the expected molecular weight (e.g., m/z 100-500).

Data Summary and Interpretation

The molecular formula for Ph-DavePhos is C₂₆H₂₄NP.[7][8]

| Parameter | Value | Source |

| Molecular Formula | C₂₆H₂₄NP | [9] |

| Molecular Weight | 381.46 g/mol | [9] |

| Monoisotopic Mass | 381.16464 Da | [10] |

| Expected Ion (ESI+) | [M+H]⁺ | |

| Expected m/z | 382.17192 | [10] |

| Expected Ion (ESI+) | [M+Na]⁺ | |

| Expected m/z | 404.15386 | [10] |

Discussion of Spectrum: The positive-ion ESI mass spectrum should show a prominent peak at m/z 382.17, corresponding to the protonated molecule [C₂₆H₂₅NP]⁺.[10] Depending on the purity of the solvent and the presence of sodium salts, a sodium adduct at m/z 404.15 may also be observed.[10] High-resolution mass spectrometry (HRMS) can be used to measure this mass to within a few parts per million (ppm), providing unequivocal confirmation of the elemental formula.

Figure 3: Integration of Spectroscopic Data for Validation.

Conclusion

The rigorous characterization of this compound is essential for its effective use in catalysis research and drug development. Through the integrated application of NMR (¹H, ¹³C, ³¹P), IR, and Mass Spectrometry, a complete analytical profile can be established. This multi-technique approach, as outlined in this guide, provides a self-validating system that confirms the ligand's structural integrity, purity, and oxidation state, ensuring the reliability and reproducibility of the downstream synthetic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 240417-00-9 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. rsc.org [rsc.org]

- 7. This compound, 98% (PhDavePhos) | Combination | DalChem - manufacture of specialty chemicals [dalchem.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. 2-Diphenylphosphino-2'-(N,N-dimethylamino))-1,1'-biphenyl… [cymitquimica.com]

- 10. PubChemLite - 2-(diphenylphosphino)-2'-(n,n-dimethylamino)biphenyl (C26H24NP) [pubchemlite.lcsb.uni.lu]

Topic: The Pivotal Role of the N,N-dimethylamino Group in 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl (PhDavePhos)

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl, commonly referred to as PhDavePhos, is a prominent member of the Buchwald-type biaryl phosphine ligands. These ligands have revolutionized transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions that are fundamental to modern synthetic chemistry.[1] While the diphenylphosphino moiety is the primary coordinating group, the N,N-dimethylamino group at the 2'-position is not a passive substituent. This guide provides a detailed technical analysis of the multifaceted role of the N,N-dimethylamino group, exploring its critical contributions to the ligand's electronic properties, coordination behavior, and overall catalytic efficacy. We will dissect how this functional group directly influences reaction mechanisms, enhances catalyst stability, and ultimately enables challenging chemical transformations.

Structural Framework: A Synergistic P,N Bidentate System

At its core, PhDavePhos is a chelating ligand built upon a biphenyl scaffold. This framework positions a soft phosphorus donor (the diphenylphosphino group) and a hard nitrogen donor (the N,N-dimethylamino group) in close proximity, allowing them to cooperatively bind to a metal center.[2] This P,N bidentate coordination is fundamental to its function.

The atropisomeric nature of the biphenyl backbone creates a chiral pocket around the metal center, while the bulky diphenylphosphino group provides significant steric hindrance. This steric bulk is crucial for promoting the reductive elimination step in many catalytic cycles.[3] The N,N-dimethylamino group, however, introduces a unique and dynamic element to this structure.

Caption: Structure of this compound.

The Hemilabile Nature of the Amino Group

The most critical function of the N,N-dimethylamino group is its role as a hemilabile coordinating moiety. Hemilability refers to the ability of a chelating ligand to have one donor atom that can reversibly dissociate from the metal center while the other remains firmly bound.

In PhDavePhos, the P-Pd bond is strong and remains intact throughout the catalytic cycle. In contrast, the N-Pd bond is significantly weaker. Studies on related palladium complexes have shown that the barrier for Pd-N bond rupture is remarkably low (less than 10 kcal/mol).[3] This facile and reversible dissociation is not a flaw; it is the key to the ligand's effectiveness.

The functional consequences are twofold:

-

Creating a Vacant Coordination Site: The dissociation of the amino group opens a coordination site on the palladium catalyst. This is essential for the binding of substrates, such as aryl halides in the oxidative addition step of cross-coupling reactions.

-

Stabilizing Intermediates: After the substrate has bound and reacted, the amino group can recoordinate to the metal center. This stabilizes the resulting intermediate, preventing unwanted side reactions and catalyst decomposition.

Caption: Hemilabile coordination of the N,N-dimethylamino group.

Potent Electronic Effects

The N,N-dimethylamino group is a powerful sigma (σ) donor, meaning it pushes electron density onto the attached phenyl ring and, by extension, to the coordinated metal center. This has profound implications for the catalytic cycle:

-

Facilitation of Oxidative Addition: By increasing the electron density on the palladium center, the amino group makes the metal more nucleophilic. This enhanced nucleophilicity accelerates the oxidative addition of electrophilic substrates (e.g., aryl chlorides and bromides), which is often the rate-limiting step of the reaction.[3]

-

Stabilization of High-Oxidation States: After oxidative addition, the palladium center is in a higher oxidation state (e.g., Pd(II)). The electron-donating nature of the amino group helps to stabilize this electron-deficient metal center.

Application in Catalysis: The Buchwald-Hartwig Amination Cycle

The Buchwald-Hartwig amination, a cornerstone reaction for forming C-N bonds, provides an excellent example of the N,N-dimethylamino group's role in action.[1] The ligand's utility stems from its ability to facilitate the coupling of sterically hindered substrates.[4][5]

Caption: Role of hemilability in the Buchwald-Hartwig amination cycle.

Step-by-Step Mechanistic Role:

-

Catalyst Activation (1): The cycle begins with the active Pd(0) catalyst stabilized by the P,N-chelated PhDavePhos. For the reaction to proceed, the N,N-dimethylamino group dissociates, exposing a vacant site for the aryl halide (Ar-X) to approach.

-

Oxidative Addition (2): The electron-rich nature of the Pd(0) center, enhanced by the amino group, facilitates the cleavage of the Ar-X bond and the formation of a Pd(II) intermediate. The amino group may remain dissociated or re-coordinate to stabilize this new species.

-

Amine Coordination & Deprotonation (3, 4): The amine substrate coordinates to the Pd(II) center, typically displacing the halide. A base then removes a proton from the coordinated amine to form an amido complex.

-

Reductive Elimination (5): This is the product-forming step. The steric bulk of the diphenylphosphino group, combined with the electronic push from the overall ligand framework, promotes the formation of the new C-N bond and regenerates the Pd(0) catalyst. The N,N-dimethylamino group can then re-chelate to stabilize the regenerated catalyst, preparing it for the next cycle.

Experimental and Quantitative Data

The properties of PhDavePhos are well-documented, providing a solid foundation for its application in reproducible synthetic protocols.

Table 1: Physicochemical Properties of PhDavePhos

| Property | Value | Reference |

| CAS Number | 240417-00-9 | [4] |

| Molecular Formula | C₂₆H₂₄NP | [6] |

| Molecular Weight | 381.45 g/mol | [6] |

| Appearance | White to yellow powder/crystals | [4] |

| Melting Point | 124-126 °C | [3] |

| Handling | Air sensitive; store under inert gas | [3] |

General Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative example and should be optimized for specific substrates.

-

Catalyst Pre-formation (Optional but Recommended): In a glovebox, to an oven-dried Schlenk flask, add Pd(OAc)₂ (1 mol%) and PhDavePhos (1.2 mol%). Add anhydrous, degassed toluene and stir at room temperature for 20 minutes.

-

Reaction Setup: To a separate oven-dried Schlenk flask, add the aryl halide (1.0 eq), the amine (1.2 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 eq).

-

Reaction Initiation: Add the pre-formed catalyst solution to the substrate mixture via syringe.

-

Heating and Monitoring: Seal the flask and heat the reaction mixture (typically 80-110 °C) under an inert atmosphere (Argon or Nitrogen). Monitor the reaction progress by TLC or GC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over Na₂SO₄, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel.

Causality in Protocol Design:

-

Ligand-to-Metal Ratio (>1): Using a slight excess of the ligand ensures that the palladium center remains coordinated, preventing the formation of palladium black and maintaining catalytic activity.

-

Inert Atmosphere: The Pd(0) catalytic species and the phosphine ligand are sensitive to oxidation by air.[3]

-

Strong Base: The base is crucial for deprotonating the amine in the catalytic cycle, forming the key amido intermediate required for reductive elimination.

Conclusion

The N,N-dimethylamino group in this compound is a sophisticated functional component that is integral to the ligand's high performance. Its role extends far beyond that of a simple structural placeholder. Through a combination of hemilability, potent electron donation, and steric influence, it enables the precise modulation of the catalyst's reactivity and stability. This allows PhDavePhos to be a highly effective and versatile ligand for challenging cross-coupling reactions, making it an invaluable tool for professionals in pharmaceutical development and organic synthesis.

References

Coordination chemistry of 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl with palladium

An In-Depth Technical Guide to the Coordination Chemistry of 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl with Palladium

Authored by: Gemini, Senior Application Scientist

Foreword: The Strategic Role of Hemilability in Modern Catalysis

In the landscape of homogeneous catalysis, the design of ancillary ligands remains a cornerstone of innovation. The ability to fine-tune the electronic and steric environment of a metallic center is paramount to achieving high catalytic activity, selectivity, and substrate scope. Among the pantheon of successful ligands, this compound, often referred to as Ph-DavePhos, has emerged as a particularly effective ligand for palladium-catalyzed cross-coupling reactions. Its efficacy is largely attributed to its unique structural motif: a bulky biaryl phosphine coupled with a strategically positioned N,N-dimethylamino group. This combination imparts a hemilabile character to the ligand, allowing for dynamic coordination to the palladium center, a feature that is crucial for facilitating key steps in the catalytic cycle. This guide provides an in-depth exploration of the coordination chemistry of this ligand with palladium, offering insights into the synthesis of its complexes, their structural and dynamic properties, and their application in synthetically important transformations.

The Ligand: Structure, Synthesis, and Properties

2-(Diphenylphosphino)-2′-(N,N-dimethylamino)biphenyl is a member of the Buchwald-type biaryl monophosphine ligands, which are renowned for their effectiveness in a wide array of palladium-catalyzed reactions.[1]

Physical Properties:

-

Appearance: White powder[2]

-

Molecular Formula: C₂₆H₂₄NP

-

Molecular Weight: 381.45 g/mol

-

Melting Point: 124–126 °C[2]

Synthesis of 2-(Diphenylphosphino)-2'-(N,N-dimethylamino)biphenyl

The synthesis of Ph-DavePhos has been approached through several routes. An early four-step process starting from 2-bromo-iodobenzene achieved an overall yield of 43%.[2] A more streamlined, large-scale, one-pot process has also been developed, proceeding through a benzyne intermediate.[2] An alternative and efficient method involves the reduction of the corresponding phosphine oxide using reagents like diisobutylaluminium hydride (DIBAL-H).[2] The palladium-catalyzed Suzuki coupling of ortho-halo-diphenylphosphine oxides with arylboronic acids also presents a versatile route to this class of ligands.[2]

Coordination Chemistry with Palladium

The coordination behavior of 2-(diphenylphosphino)-2'-(N,N-dimethylamino)biphenyl with palladium is central to its catalytic prowess. The presence of both a soft phosphine donor and a harder amine donor allows for multiple coordination modes.

Hemilability and Coordination Modes

The defining characteristic of this ligand is its hemilability, where the N,N-dimethylamino group can reversibly coordinate and de-coordinate from the palladium center. This dynamic behavior is crucial for creating a vacant coordination site on the metal during the catalytic cycle, which is necessary for substrate binding and subsequent reaction steps.

The primary coordination modes are:

-

P-Monodentate: The ligand binds to the palladium center solely through the phosphorus atom. This mode is often observed in the initial catalyst resting state or when the palladium center is sterically crowded.

-

P,N-Chelate: The ligand forms a stable five-membered ring by coordinating through both the phosphorus and nitrogen atoms. This chelation can stabilize the palladium complex, particularly intermediates in the catalytic cycle.

The palladium-nitrogen bond in these complexes has been shown to be relatively weak, with a low barrier to rupture (<10 kcal/mol), highlighting the facile nature of the hemilabile behavior.[2]

Caption: Hemilabile coordination modes of the ligand with palladium.

Synthesis of Palladium Complexes

Palladium complexes of 2-(diphenylphosphino)-2'-(N,N-dimethylamino)biphenyl are typically prepared by reacting the ligand with a suitable palladium(II) or palladium(0) precursor.

Typical Palladium Precursors:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Bis(acetonitrile)dichloropalladium(II) ([PdCl₂(MeCN)₂])

-

(1,5-Cyclooctadiene)dichloropalladium(II) ([PdCl₂(cod)])

The resulting complexes can be isolated and characterized or generated in situ for catalytic applications. For instance, reacting the ligand with [PdCl₂(cod)] can yield the corresponding [PdCl₂(Ph-DavePhos)] complex.[3]

Characterization of Palladium Complexes

A combination of spectroscopic and analytical techniques is employed to elucidate the structure and properties of these palladium complexes.

2.3.1. NMR Spectroscopy

-

³¹P NMR: This is a powerful tool for probing the coordination of the phosphine to the palladium center. Upon coordination, the ³¹P chemical shift of the ligand will experience a significant downfield shift (coordination shift). The magnitude of this shift can provide insights into the electronic environment of the palladium center.

-

¹H and ¹³C NMR: These techniques are used to confirm the overall structure of the complex and can provide evidence for P,N-chelation. For example, changes in the chemical shifts of the protons on the N,N-dimethylamino group and the aromatic rings can indicate coordination.

2.3.2. X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the solid-state structure of these complexes.[2][3][4] It allows for the precise determination of bond lengths, bond angles, and coordination geometries.

| Parameter | Typical Value Range | Significance |

| Pd-P bond length | 2.20 - 2.35 Å | Indicates the strength of the palladium-phosphine bond. |

| Pd-N bond length | 2.15 - 2.30 Å | Reflects the strength of the dative bond from the amine; longer bonds suggest weaker, more labile interaction. |

| P-Pd-N bite angle | ~85-95° | The geometry of the five-membered chelate ring. |

| Coordination Geometry | Square Planar | The typical geometry for Pd(II) complexes. Some distortion may be present due to the bulky biaryl backbone.[5] |

Table 1: Typical structural parameters for P,N-chelated palladium(II) complexes of 2-(diphenylphosphino)-2'-(N,N-dimethylamino)biphenyl.

Catalytic Applications in Cross-Coupling Reactions

The unique electronic and steric properties of the 2-(diphenylphosphino)-2'-(N,N-dimethylamino)biphenyl ligand make its palladium complexes highly effective catalysts for a variety of cross-coupling reactions.[2]

Suzuki-Miyaura Coupling

This reaction is a cornerstone of C-C bond formation.[6] Palladium catalysts bearing Ph-DavePhos are particularly adept at coupling sterically hindered aryl halides with arylboronic acids to produce tetra-ortho-substituted biaryls, a challenging transformation for many other catalyst systems.[2] The bulky nature of the ligand promotes the reductive elimination step, which is often rate-limiting in these sterically demanding couplings.[7]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The formation of C-N bonds via palladium catalysis is another area where this ligand excels.[1] The Buchwald-Hartwig amination allows for the coupling of a wide range of amines and anilines with aryl halides.[8] The hemilabile nature of the N,N-dimethylamino group is thought to be particularly beneficial in this reaction, as it can stabilize the palladium center during the oxidative addition step and then dissociate to allow for the coordination of the amine nucleophile.[9]

α-Arylation of Carbonyl Compounds

Palladium complexes of Ph-DavePhos and its analogues are highly active catalysts for the α-arylation of ketones and aldehydes.[2] These reactions provide a direct method for the formation of α-aryl carbonyl compounds, which are important building blocks in medicinal chemistry and materials science.

Mechanistic Insights: The Role of the Hemilabile Arm

The catalytic cycle for most palladium-catalyzed cross-coupling reactions involves a sequence of oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[7][10][11] The 2-(diphenylphosphino)-2'-(N,N-dimethylamino)biphenyl ligand plays a critical role in each of these steps.

-

Oxidative Addition: The electron-rich nature of the phosphine donor promotes the oxidative addition of the aryl halide to the Pd(0) center.[12][13] The N,N-dimethylamino group can stabilize the resulting Pd(II) intermediate through chelation.

-

Reductive Elimination: This is often the product-forming and turnover-limiting step.[14][15][16][17] For reductive elimination to occur, the two groups to be coupled must be cis to each other in the palladium coordination sphere. The hemilabile N,N-dimethylamino group can dissociate from the palladium center, providing the necessary flexibility for the complex to adopt the correct geometry for reductive elimination. This dissociation also opens up a coordination site, which can be crucial for substrate binding in other steps of the catalytic cycle.

Caption: Role of the hemilabile N-arm in a Buchwald-Hartwig amination cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Substrate

This protocol is a representative example and should be adapted based on the specific substrates and laboratory conditions.

Reaction: Coupling of 2-bromotoluene with 2-methylphenylboronic acid.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Diphenylphosphino)-2'-(N,N-dimethylamino)biphenyl (Ph-DavePhos)

-

2-Bromotoluene

-

2-Methylphenylboronic acid

-

Potassium phosphate (K₃PO₄), finely ground and dried

-

Anhydrous toluene

-

Schlenk flask or oven-dried reaction vial with a magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Catalyst Pre-formation/In situ Generation:

-

To the Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 0.01 mmol, 1 mol%) and Ph-DavePhos (e.g., 0.012 mmol, 1.2 mol%).

-

Add anhydrous toluene (e.g., 2 mL).

-

Stir the mixture at room temperature for 10-15 minutes. A color change should be observed as the active catalyst forms.

-

-

Addition of Reagents:

-

To the catalyst mixture, add K₃PO₄ (e.g., 2.0 mmol).

-

Add 2-methylphenylboronic acid (e.g., 1.2 mmol).

-

Finally, add 2-bromotoluene (e.g., 1.0 mmol) via syringe.

-

-

Reaction:

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

-

Conclusion and Future Outlook

The coordination chemistry of 2-(diphenylphosphino)-2'-(N,N-dimethylamino)biphenyl with palladium is a testament to the power of rational ligand design. Its hemilabile nature, arising from the synergistic interplay of the phosphine and amino donors, allows for the formation of highly active and versatile catalysts. These catalysts have proven indispensable for challenging cross-coupling reactions, enabling the synthesis of complex molecules for the pharmaceutical and materials science industries.

Future research in this area will likely focus on the development of new generations of these ligands with even greater activity and selectivity. This may involve modifying the steric and electronic properties of the biaryl backbone or the phosphine and amine substituents. Furthermore, a deeper understanding of the dynamic solution behavior of the palladium complexes of these ligands will continue to inform the design of more efficient catalytic systems.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 6. m.youtube.com [m.youtube.com]

- 7. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates [organic-chemistry.org]

- 9. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms | NSF Public Access Repository [par.nsf.gov]

- 13. Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation | Semantic Scholar [semanticscholar.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination [dspace.mit.edu]

- 16. Organometallic Chemistry from Amidate Complexes. Reductive elimination of N-Aryl Amidates from Palladium(II) | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 17. researchgate.net [researchgate.net]

The-Synergistic-Dance-of-Atoms-A-Technical-Guide-to-the-Electronic-and-Steric-Effects-of-2-Diphenylphosphino-2-N-N-dimethylamino-biphenyl

Abstract

This technical guide provides an in-depth analysis of the electronic and steric properties of the 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl ligand, commonly known as Ph-DavePhos.[1][2] We will explore the intricate interplay between the electron-donating diphenylphosphino group and the coordinating N,N-dimethylamino moiety, and how these features govern the ligand's behavior in transition metal catalysis. This guide is intended for researchers, scientists, and drug development professionals who seek to leverage the unique attributes of this ligand for enhanced catalytic efficiency and selectivity.

Introduction: The Rise of a Privileged Ligand

In the realm of homogeneous catalysis, the rational design of ligands is paramount to achieving desired reactivity and selectivity.[3] The this compound ligand has emerged as a powerful tool, particularly in palladium-catalyzed cross-coupling reactions.[1][4][5][6] Its biphenyl backbone provides a rigid yet tunable scaffold, while the phosphine and amino functionalities work in concert to modulate the electronic and steric environment of the metal center.[1][5] This unique combination of features allows for the efficient catalysis of challenging transformations, including the formation of C-N, C-C, and C-O bonds.[4][5]

This guide will dissect the fundamental properties of this ligand, providing a comprehensive understanding of its structure-activity relationships. We will delve into the quantitative measures of its steric and electronic effects and illustrate how these parameters directly influence catalytic outcomes.

Deciphering the Ligand's Architecture: Steric Effects

The steric profile of a phosphine ligand is a critical determinant of its catalytic performance.[3][7] It influences the coordination number of the metal, the stability of catalytic intermediates, and the rate of key steps such as reductive elimination.[3] For this compound, the bulky diphenylphosphino group and the biphenyl scaffold create a sterically demanding environment around the metal center.

Quantifying Steric Bulk: Cone Angle and Buried Volume

Two key parameters are often used to quantify the steric hindrance of phosphine ligands: the Tolman cone angle (θ) and the percent buried volume (%Vbur).[8][9]

-

Tolman Cone Angle (θ): This parameter represents the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents, with the metal center at a defined distance from the phosphorus atom.[7][10] A larger cone angle indicates greater steric bulk.

-

Percent Buried Volume (%Vbur): This metric calculates the percentage of the volume of a sphere around the metal center that is occupied by the ligand.[8] It provides a more nuanced representation of the ligand's steric influence within the coordination sphere.

| Parameter | Conceptual Value for 2-(PPh2)-2'-(NMe2)biphenyl | Significance in Catalysis |

| Tolman Cone Angle (θ) | Large | Promotes reductive elimination, stabilizes low-coordinate species. |

| Percent Buried Volume (%Vbur) | High | Influences substrate approach and selectivity. |

The Electronic Signature: A Tale of Two Moieties

The electronic properties of a phosphine ligand dictate its ability to donate or accept electron density from the metal center, thereby influencing the metal's reactivity.[3][7] In this compound, a fascinating electronic interplay exists between the σ-donating phosphine and the potentially coordinating dimethylamino group.

The Phosphine's Contribution: σ-Donation and π-Backbonding

The diphenylphosphino group is a strong σ-donor, meaning it donates electron density to the metal center through its lone pair.[7] This increases the electron density on the metal, which can facilitate the oxidative addition step in cross-coupling reactions.[3] While phosphines can also participate in π-backbonding, where the metal donates electron density back to the ligand's empty orbitals, this effect is generally less significant compared to their σ-donating ability.[7]

The Amino Group's Role: A Hemilabile Assistant

The N,N-dimethylamino group introduces a hemilabile character to the ligand. This means that the nitrogen atom can coordinate to the metal center, forming a chelate ring, but this bond is relatively weak and can be easily broken.[1] This dynamic coordination-dissociation behavior is crucial for creating a vacant coordination site on the metal, which is often required for substrate binding and subsequent catalytic steps. The low barrier to Pd-N bond rupture has been noted in related complexes.[1]

Quantifying Electronic Effects

Several experimental and computational methods are used to quantify the electronic effects of phosphine ligands:[10][11]

-

Tolman Electronic Parameter (TEP): Determined from the CO stretching frequencies in Ni(CO)3L or other metal-carbonyl complexes.[10][12] A lower stretching frequency indicates a more electron-donating ligand.

-

Molecular Electrostatic Potential (MESP): A computational method that calculates the electrostatic potential on the surface of the ligand, providing a direct measure of the electron-donating ability of the phosphine's lone pair.[11][13]

The combination of the electron-rich phosphine and the dimethylamino group classifies this compound as a strong electron-donating ligand. This property is highly beneficial for oxidative addition of challenging substrates, such as aryl chlorides.

Synergy in Action: Catalytic Applications

The unique steric and electronic features of this compound make it a highly effective ligand in a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between organoboron compounds and organic halides.[14][15][16] The bulky and electron-donating nature of this compound promotes the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[14][16][17] This leads to high catalytic activity, even with sterically hindered substrates.

Workflow for a Typical Suzuki-Miyaura Coupling Reaction:

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds between aryl halides and amines.[5] The this compound ligand is particularly effective for this transformation, especially with sterically demanding substrates.[4] The ligand's steric bulk facilitates the reductive elimination step, which is often rate-limiting in these reactions.

Catalytic Cycle of the Buchwald-Hartwig Amination:

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been reported.[1] A common approach involves the reaction of a lithiated biphenyl precursor with chlorodiphenylphosphine.

Step-by-Step Synthesis Protocol:

-

Preparation of the Lithiated Intermediate:

-

To a solution of 2-bromo-2'-(N,N-dimethylamino)biphenyl in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

-

Phosphine Introduction:

-

To the resulting solution, add chlorodiphenylphosphine dropwise at -78 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired ligand as a white to yellow powder.[4]

-

General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Coupling

-

Reaction Setup:

-

In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 equiv), boronic acid (1.2 equiv), base (e.g., K2CO3, Cs2CO3, 2.0 equiv), palladium precursor (e.g., Pd(OAc)2, 1-2 mol%), and this compound (2-4 mol%).

-

-

Reaction Execution:

-

Add the appropriate anhydrous solvent (e.g., toluene, dioxane, THF).

-

Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

-

Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or GC-MS.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

-

Wash the mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the residue by flash column chromatography to obtain the biaryl product.

-

Conclusion

The this compound ligand exemplifies the power of rational ligand design in homogeneous catalysis. Its well-defined steric bulk and potent electron-donating character, augmented by the hemilabile N,N-dimethylamino group, create a highly effective catalytic environment for a range of cross-coupling reactions. By understanding the intricate details of its electronic and steric effects, researchers can better predict its performance and strategically apply it to solve complex synthetic challenges in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 240417-00-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 240417-00-9 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | polymer-books [polymer-books.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 9. researchgate.net [researchgate.net]

- 10. research.manchester.ac.uk [research.manchester.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

Methodological & Application